2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide
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Overview
Description
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
The synthesis of 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide typically involves a multi-step process. One common synthetic route includes the condensation reaction between 1H-indole-3-carbaldehyde and hydrazine hydrate to form the intermediate hydrazone. This intermediate is then reacted with o-tolyl isocyanate to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction .
Chemical Reactions Analysis
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Due to its potential biological activities, it is being explored as a lead compound in drug discovery and development for various diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the polymerization of tubulin, a protein involved in cell division, thereby exerting anticancer effects. The compound can also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide can be compared with other indole derivatives, such as:
2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: Known for its antioxidant properties.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Studied for their antiproliferative activities against cancer cell lines.
2-(4-methylsulfonylphenyl) indole derivatives: Evaluated for their anti-inflammatory and antimicrobial activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
571164-72-2 |
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Molecular Formula |
C18H16N4O2 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N'-[(E)-1H-indol-3-ylmethylideneamino]-N-(2-methylphenyl)oxamide |
InChI |
InChI=1S/C18H16N4O2/c1-12-6-2-4-8-15(12)21-17(23)18(24)22-20-11-13-10-19-16-9-5-3-7-14(13)16/h2-11,19H,1H3,(H,21,23)(H,22,24)/b20-11+ |
InChI Key |
WNVWYGRIDDYBSN-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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